molecular formula C8H9NO3 B8328354 (s)-1-Phenyl-2-nitroethanol

(s)-1-Phenyl-2-nitroethanol

Cat. No. B8328354
M. Wt: 167.16 g/mol
InChI Key: XUEWIQNQPBSCOR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-1-Phenyl-2-nitroethanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-1-Phenyl-2-nitroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-1-Phenyl-2-nitroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(s)-1-Phenyl-2-nitroethanol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(1S)-2-nitro-1-phenylethanol

InChI

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1

InChI Key

XUEWIQNQPBSCOR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In recent years, attention has been paid to optically active guanidine compounds as base catalysts for asymmetric nucleophilic-type reactions, a representative of which is an asymmetric aldol-type reaction. However, all of the previously known optically active guanidine compounds have central chirality as a chiral element, and it cannot be said that molecular design based on only such the central chirality is sufficient to draw the potential usefulness of such optically active guanidine compounds. As one of the reactions using an optically active guanidine compound which is constructed based on central chirality as an asymmetric base catalyst, a nitroaldol reaction is reported (Non-Patent Literature 1: Tetrahedron: Asymmetry, 1994, 5, 1393; Non-Patent Literature 2: Tetrahedron Lett., 2003, 44, 8677). The Non-Patent Literature 1 disclosed that in the aldol condensation between benzaldehyde and nitromethane, optically active guanidines having a phenethylamine skeleton as an optically active site are used as an asymmetric catalyst, and 2-nitro-1-phenylethanol is obtained in a yield of 31% and an asymmetric yield of 33% ee.
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Synthesis routes and methods II

Procedure details

A 250 mm-long tube filled with 3600 mg of pellets (72 pellets, each weighing 50 mg were used, the supported palladium being 0.85 mol % with respect to the reactive substrate) was used as a microreactor. A mixture obtained by mixing 2.1 g (20 mmol) of benzaldehyde and 1.2 g (20 mmol) of nitromethane was filled in a gas tight syringe, and the reaction was conducted at a temperature of 60° C. The flow rate was set to 2.2 ml/h and the retention time was set to 1 hour. After analyzing the resulting product by 1H-NMR, it was confirmed that the inversion rate was 18%, and the objective substance of 2-nitro-1-phenyl-ethanol was approximately obtained quantitatively.
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